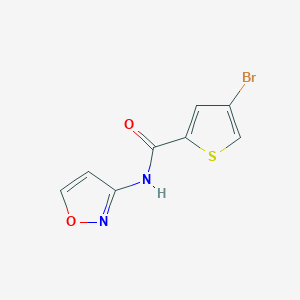![molecular formula C15H17BrN2O3 B5231183 ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)
ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential in the field of medicinal chemistry and drug discovery due to its unique structure and mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the target cells. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair, and to bind to the adenosine triphosphate (ATP) binding site of protein kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade and upregulating the expression of pro-apoptotic proteins. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, it has been shown to have antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a promising lead compound for the development of new anticancer drugs. Another advantage is its antibacterial activity against various bacterial strains, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of its mechanism of action and molecular targets in order to better understand its biological activity. Additionally, the development of novel drug delivery systems and formulations may improve its bioavailability and efficacy. Finally, the evaluation of its in vivo efficacy and toxicity in animal models may provide valuable information for its clinical development.
Synthesis Methods
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate can be synthesized using various methods. One of the most common methods is the reaction of 6-bromo-3-hydroxyquinoline-4-carboxylic acid with 2-chloro-N-(2-hydroxypropyl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been used in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry and drug discovery. This compound has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections. It has been shown to have potent cytotoxic activity against various cancer cell lines and to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-3-21-15(20)12-8-17-13-5-4-10(16)6-11(13)14(12)18-7-9(2)19/h4-6,8-9,19H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPYBOZFFISRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)



![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
